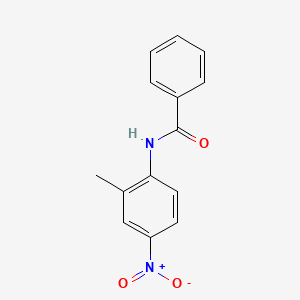
N-(2-methyl-4-nitrophenyl)benzamide
Cat. No. B5210848
Key on ui cas rn:
104478-92-4
M. Wt: 256.26 g/mol
InChI Key: HTHDLNDPJIVSCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07709479B1
Procedure details


A mixture of 2-methyl-4-nitroaniline (2.03 g, 13.3 mmol), triethylamine (2.00 ml, 14.6 mmol) and benzoyl chloride (1.70 ml, 14.6 mmol) were heated in toluene (50 ml) at reflux for 2 hours under an inert atmosphere. The reaction was allowed to cool to ambient temperature overnight, causing precipitation of a white solid. The solid was collected by suction filtration, washed with toluene (3×50 ml), dissolved in dichloromethane (100 ml) and washed with water (3×50 ml). Drying of the organic layer over magnesium sulphate, followed by solvent evaporation in vacuo, yielded N-benzoyl 2-methyl-4-nitroaniline (3.06 g, 90% yield) as a white solid:




Yield
90%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:3]=1[NH2:4].C(N(CC)CC)C.[C:19](Cl)(=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>C1(C)C=CC=CC=1>[C:19]([NH:4][C:3]1[CH:5]=[CH:6][C:7]([N+:9]([O-:11])=[O:10])=[CH:8][C:2]=1[CH3:1])(=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.03 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(N)C=CC(=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
1.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 2 hours under an inert atmosphere
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitation of a white solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was collected by suction filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with toluene (3×50 ml)
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in dichloromethane (100 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (3×50 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Drying of the organic layer over magnesium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by solvent evaporation in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.06 g | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
